molecular formula C17H20BrNO4S B7456728 N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide

N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide

Cat. No. B7456728
M. Wt: 414.3 g/mol
InChI Key: RRONYJZTITYSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth, which may explain its anti-inflammatory and antimicrobial activities.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been found to modulate the expression of genes involved in cancer cell growth and survival, inflammation, and immune response. N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes and proteins involved in these processes. Additionally, N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been found to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular and molecular processes. Additionally, N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds with similar activities. However, one limitation of using N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide. One area of interest is the development of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of interest is the elucidation of the exact mechanism of action of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide, which may provide insights into the development of novel therapeutic agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2,5-diethoxy-4-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide in high yield and purity.

Scientific Research Applications

N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has exhibited antibacterial and antifungal activities against various pathogens.

properties

IUPAC Name

N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONYJZTITYSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide

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